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Compound of Interest

Compound Name: DM21

Cat. No.: B13910615 Get Quote

Welcome to the technical support center for the DM21 functional. This guide is designed to

assist researchers, scientists, and drug development professionals in optimizing the

performance of DM21 for geometry optimization tasks. Here, you will find troubleshooting

advice and frequently asked questions to address common challenges encountered during

your computational experiments.

Frequently Asked Questions (FAQs)
Q1: What is the DM21 functional?

A1: DM21 is a neural network-based exchange-correlation functional for Density Functional

Theory (DFT) developed by DeepMind.[1][2] It is designed to approximate the energy density

functional component of DFT, which describes the quantum mechanical behavior of molecules.

[1] A key strength of DM21 is its ability to address systemic problems found in previous

functional approximations, particularly for systems exhibiting "fractional electron character."[1]

[2]

Q2: In which software is DM21 available?

A2: DM21 is available as an extension to the PySCF (Python-based Simulations of Chemistry

Framework).[1][3]

Q3: How does DM21's performance in energy calculations compare to traditional functionals?
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A3: DM21 has demonstrated state-of-the-art performance in energy calculation benchmarks,

often outperforming traditional hybrid and double-hybrid functionals.[1][2] For instance, on the

GMTKN55 benchmark, DM21 showed a significantly lower mean absolute error (MAE)

compared to the analytical functional SCAN.[3]

Troubleshooting Guide
Issue 1: Slow Geometry Optimization Performance
Symptom: Geometry optimization calculations using DM21 are significantly slower compared to

traditional functionals like PBE0 or SCAN.[4]

Cause: The primary reason for the slower performance is the computational cost associated

with the neural network-based functional and the lack of analytical gradients.[5][6] Geometry

optimization with DM21 relies on numerical gradients, which require multiple energy

evaluations at each optimization step, increasing the overall computational time.[6]

Resolution:

Acknowledge the Cost: Be aware that DM21 is inherently slower for geometry optimization

than many analytical functionals.[4] Plan your computational budget accordingly.

Hardware Acceleration: Utilize hardware accelerators such as GPUs if your computational

chemistry package and DM21 implementation support it.

Hybrid Approaches: For an initial geometry, consider using a less computationally expensive

functional to get close to the minimum before switching to DM21 for final refinement.

Issue 2: Poor Convergence of the Self-Consistent Field
(SCF) Cycle
Symptom: The SCF calculation fails to converge or requires an unusually high number of

iterations. This is a known issue, particularly for systems containing transition metals.[3][7] For

example, a study noted that for the H₂ system, SCF convergence with SCAN required 4

iterations, while DM21 required 16.[3]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.marktechpost.com/2022/02/18/deepmind-open-sources-dm21-a-deep-learning-model-for-quantum-chemistry/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://arxiv.org/html/2501.12149v1
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.researchgate.net/figure/State-of-the-art-performance-by-DM21-on-benchmarks-All-errors-are-in-kcal-mol-A-The_fig2_356914883
https://arxiv.org/pdf/2501.12149
https://www.themoonlight.io/en/review/on-the-practical-applicability-of-modern-dft-functionals-for-chemical-computations-case-study-of-dm21-applicability-for-geometry-optimization
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.themoonlight.io/en/review/on-the-practical-applicability-of-modern-dft-functionals-for-chemical-computations-case-study-of-dm21-applicability-for-geometry-optimization
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.researchgate.net/figure/State-of-the-art-performance-by-DM21-on-benchmarks-All-errors-are-in-kcal-mol-A-The_fig2_356914883
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://arxiv.org/html/2501.12149v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11041869/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://arxiv.org/html/2501.12149v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cause: The oscillatory or non-smooth behavior of the neural network potential can lead to

difficulties in achieving a stable, self-consistent solution for the electron density.[3][5]

Resolution:

Initial Guess from a Different Functional: Use the converged orbitals from a calculation with a

well-behaved traditional functional (e.g., B3LYP) as the initial guess for the DM21 SCF

calculation.[7]

Convergence Algorithms: Experiment with different SCF convergence algorithms and

settings available in your software package. Damping, level-shifting, or Pulay's Direct

Inversion of the Iterative Subspace (DIIS) with modified parameters might help.

Convergence Thresholds: In some cases, slightly loosening the SCF convergence threshold

may be necessary, although this should be done with caution as it can impact the accuracy

of the final energy and gradients. For DM21 SCF, a convergence threshold of 10⁻⁶ for

energy and 10⁻³ for gradients has been used in some studies.[7]

Issue 3: Inaccurate Geometries or Unstable Optimization
Trajectories
Symptom: The geometry optimization process oscillates, fails to find a minimum, or results in a

molecular geometry that is less accurate than those obtained with traditional functionals.[4][5]

Cause: The non-smooth nature of the DM21 potential energy surface can lead to "noisy" or

oscillatory gradients.[3][4] This can confuse the optimization algorithm, leading to unstable

steps and difficulty in locating the true energy minimum.[3]

Resolution:

Adjust the Numerical Differentiation Step: Since DM21 often relies on numerical gradients,

the step size for the finite difference calculation is crucial. A step size in the range of 0.0001–

0.001 Å has been found to produce smoother nuclear gradients.[4]

Choice of Optimizer: The performance of different geometry optimization algorithms can

vary. If available, try different optimizers (e.g., quasi-Newton methods like BFGS vs.

conjugate gradient).
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Verify the Final Structure: After a geometry optimization converges, it is good practice to

perform a frequency calculation to ensure that the obtained structure corresponds to a true

minimum (i.e., has no imaginary frequencies).

Data Summary
The following table summarizes the performance of DM21 in comparison to other functionals

on various benchmarks for energy calculations.

Benchmark Functional
Mean Absolute Error
(kcal/mol)

GMTKN55 DM21 1.5[3]

SCAN 3.6[3]

BBB DM21
Outperforms SCAN and other

hybrid functionals[4]

QM9 DM21
Outperforms SCAN and other

hybrid functionals[4]

Experimental Protocols
Protocol: Geometry Optimization using DM21 in PySCF

This protocol outlines the general steps for performing a geometry optimization calculation with

the DM21 functional using the PySCF software package.

Molecule Definition: Define the molecular geometry, charge, and spin multiplicity within a

PySCF script.

Mean-Field Object: Create a mean-field object (e.g., scf.RKS) and specify the DM21
functional.

SCF Calculation: Perform an initial SCF calculation to obtain the electronic energy and

molecular orbitals.
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Troubleshooting Tip: If SCF convergence is an issue, first converge with a different

functional (e.g., 'B3LYP') and use the resulting orbitals as an initial guess for the DM21
calculation.

Gradient Calculation: Obtain the nuclear gradients. Since analytical gradients are not

available for DM21, this will typically involve a numerical gradient calculation.

Geometry Optimizer: Select a geometry optimization algorithm. The scipy.optimize.minimize

function is often used in conjunction with PySCF's energy and gradient functions.

Optimization Execution: Run the geometry optimization, which will iteratively update the

nuclear coordinates to minimize the total energy.

Convergence Check: The optimization will terminate when the change in energy, forces, or

geometry between steps falls below a specified threshold.[3]

Post-Analysis: Analyze the final optimized geometry. It is recommended to perform a

frequency calculation to confirm that the structure is a true minimum.
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Caption: A flowchart for troubleshooting common DM21 geometry optimization issues.
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Caption: The iterative cycle of a typical geometry optimization calculation.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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